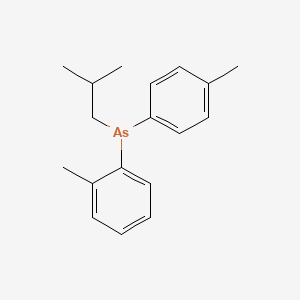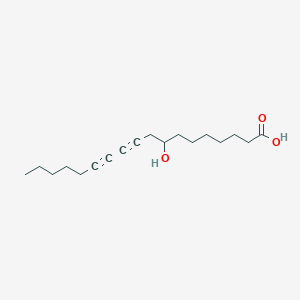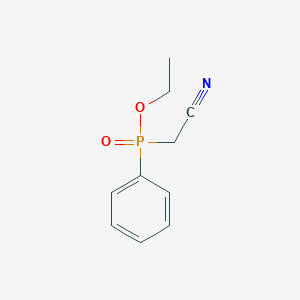![molecular formula C12H20O3 B14506138 Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol CAS No. 63839-80-5](/img/structure/B14506138.png)
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, also known as α-Pinene acetate, is a naturally occurring organic compound. It is a monoterpenoid and one of the two isomers of pinene. This compound is commonly found in the oils of many species of coniferous trees, notably pine. It is responsible for the characteristic pine scent and is widely used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol can be achieved through several methods. One common method involves the fractional distillation of turpentine under reduced pressure . Another method includes the reaction of α-Pinene with acetic acid in the presence of a catalyst such as phosphoric acid . This reaction typically yields terpineol, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of α-Pinene from natural sources such as pine trees. The extracted α-Pinene is then subjected to chemical reactions, including esterification with acetic acid, to produce this compound. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce verbenone and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different alcohols and hydrocarbons.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include verbenone, terpineol, and various other terpenoid compounds. These products have significant applications in the fragrance, flavor, and pharmaceutical industries.
Applications De Recherche Scientifique
Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.
Industry: This compound is widely used in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: The parent compound from which acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is derived.
β-Pinene: Another isomer of pinene with similar properties but different structural configuration.
Verbenone: An oxidized derivative of α-Pinene with distinct applications in the fragrance industry.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound α-Pinene. This uniqueness makes it valuable in specific industrial applications where such properties are desired.
Propriétés
Numéro CAS |
63839-80-5 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(3,11)8(9)6-7;1-2(3)4/h4-5,7-8,11H,6H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
URQSEQHZHQQSDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC1(C2CC1C(C=C2)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)



![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)

![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
